Eniluracil

Beschreibung

This compound, which was previously under development by GlaxoSmithKline (GSK), is being developed by Adherex to enhance the therapeutic value and effectiveness of 5-fluorouracil (5-FU), one of the world’s most widely-used oncology agents. 5-FU is widely used in the U.S. and is often first or second line therapy for a variety of cancers including colorectal, breast, gastric, head and neck, ovarian and basal cell cancer of the skin. This compound could improve 5-FU by increasing its effectiveness, reducing its side effects and/or making it orally available. This compound has received Orphan Drug status from the FDA for the treatment of hepatocellular cancer in combination with fluoropyrimidines (including 5-FU).

This compound is an orally-active fluoropyrimidine analogue. This compound inhibits dihydropyrimidine dehydrogenase, the rate-limiting enzyme that catabolizes and inactivates 5-fluorouracil (5-FU) in the liver. Co-administration of ethynyluracil permits the oral administration of 5-FU.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.

structure in first source; inactivates dihydropyrimidine dehydrogenase

Eigenschaften

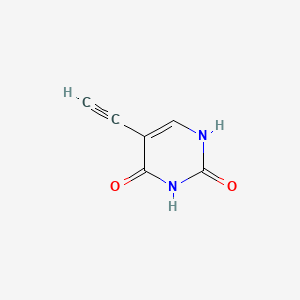

IUPAC Name |

5-ethynyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZGNYDSEBIJDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CNC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208696 |

Source

|

| Record name | Eniluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59989-18-3 |

Source

|

| Record name | Eniluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59989-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eniluracil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059989183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eniluracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03516 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eniluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENILURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2W0W5XIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eniluracil: A Technical Guide to its Mechanism of Action as a Dihydropyrimidine Dehydrogenase (DPD) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eniluracil (5-ethynyluracil) is a potent, orally active, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1] By irreversibly inhibiting DPD, this compound dramatically alters the pharmacokinetics of 5-FU, leading to complete oral bioavailability, prolonged half-life, and a shift from hepatic metabolism to renal elimination.[1][2] This inhibition enhances the therapeutic efficacy and index of 5-FU by increasing its systemic exposure and potentially overcoming DPD-mediated chemoresistance.[1][3] This technical guide provides an in-depth review of the biochemical mechanism of DPD inhibition by this compound, summarizes key quantitative data from clinical and preclinical studies, details relevant experimental methodologies, and visualizes the core concepts.

The Role of DPD in 5-Fluorouracil Metabolism

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Over 80% of an administered dose of 5-FU is rapidly metabolized by DPD, primarily in the liver, into the inactive metabolite dihydrofluorouracil (DHFU). This extensive and often variable catabolism leads to several clinical challenges:

-

Erratic Oral Bioavailability: High first-pass metabolism by DPD results in incomplete and unpredictable absorption of oral 5-FU.

-

Short Half-Life: Rapid clearance results in a very short plasma half-life for 5-FU (typically 8-14 minutes).

-

Interpatient Variability: Significant differences in DPD activity among patients contribute to unpredictable drug exposure and toxicity.

-

Chemoresistance: Overexpression of DPD in tumor cells is a known mechanism of 5-FU resistance.

By inhibiting DPD, this compound was developed to address these pharmacological limitations and optimize 5-FU therapy.

Core Mechanism of Action: Irreversible DPD Inactivation

This compound acts as a mechanism-based inactivator, also known as a "suicide inhibitor," of DPD. This means the enzyme itself converts this compound into a reactive species that covalently binds to and irreversibly inactivates the enzyme.

The process involves the following steps:

-

Binding to the Active Site: this compound, as a uracil analogue, binds to the pyrimidine-binding site of DPD.

-

Enzymatic Reduction: The DPD enzyme initiates its normal catalytic reduction of the pyrimidine ring.

-

Formation of a Reactive Intermediate: The reduction of the ethynyl group at the 5-position of this compound generates a highly reactive allenyl intermediate within the active site.

-

Covalent Adduct Formation: This reactive intermediate then forms a stable, covalent bond with a nucleophilic residue in the DPD active site, leading to irreversible inactivation of the enzyme.

This inactivation is highly efficient and occurs at the catalytic level, meaning it does not alter the expression of DPD protein or mRNA. Complete inactivation of DPD is observed within one hour of this compound administration.

Caption: Mechanism of DPD inactivation by this compound.

Pharmacodynamic and Pharmacokinetic Consequences of DPD Inhibition

The irreversible inactivation of DPD by this compound results in profound and predictable changes to both pyrimidine metabolism and 5-FU pharmacokinetics.

Systemic DPD Inactivation and Uracil Accumulation

Oral administration of this compound leads to the complete and systemic inactivation of DPD activity in peripheral blood mononuclear cells (PBMCs), colorectal tumors, and normal tissues like the liver. A direct consequence of blocking this key metabolic pathway is the accumulation of endogenous DPD substrates. Plasma uracil levels, normally very low, increase dramatically following this compound treatment, serving as a reliable biomarker for DPD inhibition.

Alteration of 5-FU Pharmacokinetics

This compound fundamentally changes the absorption, distribution, metabolism, and excretion (ADME) profile of co-administered 5-FU.

-

Increased Oral Bioavailability: By eliminating first-pass metabolism, this compound increases the oral bioavailability of 5-FU to approximately 100%.

-

Prolonged Half-Life and Reduced Clearance: The plasma half-life of 5-FU is extended from minutes to over 4-6 hours, and its systemic clearance is reduced by more than 20-fold.

-

Shift to Renal Elimination: With the primary metabolic route blocked, the elimination of 5-FU shifts from hepatic catabolism to renal excretion.

-

Enhanced Cytotoxicity: In vitro, this compound enhances the cytotoxicity of 5-FU by one- to five-fold in cell lines with high DPD expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on DPD activity and 5-FU pharmacokinetics as reported in key clinical studies.

Table 1: Effect of this compound on DPD Activity and Plasma Uracil

| Parameter | Pre-Eniluracil Treatment | Post-Eniluracil Treatment | Fold Change | Reference |

|---|---|---|---|---|

| Tumor DPD Activity (pmol/min/mg) | 30 - 92 | Not Detectable | >30-fold decrease | |

| PBMC DPD Activity (pmol/min/mg) | 265 - 494 | Not Detectable | >265-fold decrease |

| Plasma Uracil (µmol/L) | < 0.2 | 27.76 | >138-fold increase | |

Table 2: Pharmacokinetic Parameters of 5-FU With and Without this compound

| Parameter | 5-FU Alone (IV) | Oral 5-FU + Oral this compound | Fold Change | Reference |

|---|---|---|---|---|

| Oral Bioavailability | N/A (IV) | ~100% | N/A | |

| Half-life (t½) | ~8-14 min | ~4-6 hours | ~20-fold increase | |

| Systemic Clearance (CL) | High, variable | Reduced to ~46-58 mL/min/m² | >20-fold decrease |

| Primary Elimination Route | Hepatic Metabolism | Renal Excretion (~45-75%) | Shift in route | |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism and effects of this compound.

DPD Enzyme Activity Radioassay

This assay measures DPD activity by quantifying the conversion of radiolabeled 5-FU to its metabolite, DHFU.

-

Sample Preparation: Peripheral blood mononuclear cells (PBMCs) or tissue homogenates are lysed to prepare a cytosolic extract. Protein concentration is determined (e.g., by Bradford assay).

-

Reaction Mixture: A fixed amount of cytosol protein (e.g., 200 µg) is incubated in a reaction buffer containing NADPH (a required cofactor) and [6-¹⁴C]5-fluorouracil as the substrate.

-

Incubation: The reaction is incubated at 37°C for a set time (e.g., 0 to 30 minutes). The reaction is stopped by adding ethanol to precipitate proteins.

-

Analysis: After centrifugation, the supernatant containing the substrate ([¹⁴C]5-FU) and product ([¹⁴C]DHFU) is analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Quantification: The separated substrate and product are quantified using an in-line flow scintillation analyzer that detects the radioactivity in the HPLC eluate. DPD activity is expressed as the rate of product formation (e.g., pmol of DHFU formed per minute per mg of protein).

Caption: Experimental workflow for DPD enzyme activity radioassay.

Quantification of this compound and 5-FU in Plasma by LC-MS/MS

This method provides sensitive and specific simultaneous quantification of both drugs in biological matrices.

-

Sample Preparation: An internal standard (e.g., 5-bromouracil) is added to a plasma sample. Proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Separation: The supernatant is injected into a Liquid Chromatography (LC) system. The compounds are separated on a C18 reverse-phase column using a mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile).

-

Mass Spectrometric Detection: The eluate from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in a specific mode (e.g., negative electrospray ionization) and set to Multiple Reaction Monitoring (MRM).

-

MRM Analysis: The mass spectrometer selectively detects specific mass-to-charge (m/z) transitions for each analyte and the internal standard. This provides high specificity and reduces interference from other components in the plasma matrix.

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of this compound and 5-FU in the plasma sample is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Integrated Therapeutic Rationale

The combination of this compound and oral 5-FU was designed to create a more effective and convenient cancer therapy. The logic is based on overcoming the inherent pharmacological liabilities of 5-FU.

Caption: Logical flow of this compound's therapeutic enhancement of 5-FU.

By inactivating DPD, this compound prevents the rapid degradation of 5-FU. This action directly increases the bioavailability and systemic exposure of oral 5-FU, leading to more predictable pharmacokinetics and reducing interpatient variability. The sustained and reliable levels of 5-FU are intended to improve its antitumor efficacy and overall therapeutic index.

Conclusion

This compound is a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase. Its core mechanism of action—the irreversible covalent modification of the DPD active site—effectively shuts down the primary catabolic route for 5-fluorouracil. This leads to a dramatic and clinically significant alteration of 5-FU's pharmacokinetic profile, enabling complete oral absorption, prolonging systemic exposure, and ensuring more predictable drug levels. While phase III trials of this compound in combination with 5-FU did not ultimately lead to its approval for major indications like colorectal cancer, the study of this compound has provided a comprehensive blueprint for DPD inhibition as a strategy to modulate fluoropyrimidine therapy. The technical data and methodologies established during its development remain highly valuable for researchers in oncology and drug metabolism.

References

- 1. 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidine dehydrogenase (DPD) rapidly regenerates after inactivation by this compound (GW776C85) in primary and metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

The Discovery and Developmental Odyssey of Eniluracil: A Technical Guide

An In-depth Review of a Potent Dihydropyrimidine Dehydrogenase Inactivator

Executive Summary

Eniluracil (5-ethynyluracil), a novel uracil analogue, was developed as a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). The co-administration of this compound with 5-FU was designed to circumvent the pharmacokinetic variability of 5-FU, enhance its oral bioavailability to nearly 100%, and improve its therapeutic index.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and the ultimate clinical outcome of the this compound/5-FU combination. It is intended for researchers, scientists, and drug development professionals interested in fluoropyrimidine pharmacology and the challenges of drug development.

Introduction: The Rationale for DPD Inhibition

5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors since its development in 1957, has long been hampered by its unpredictable pharmacokinetic profile.[3] Administered intravenously, 5-FU has a short plasma half-life of 8-14 minutes due to rapid catabolism by DPD, primarily in the liver.[4] This rapid clearance necessitates continuous infusion schedules to maintain therapeutic drug concentrations, which are cumbersome and costly for patients.[1] Furthermore, oral administration of 5-FU is unreliable due to erratic and incomplete absorption, largely due to first-pass metabolism by DPD in the gut wall and liver.

The activity of DPD varies significantly among individuals, leading to unpredictable 5-FU exposure and a narrow therapeutic window. Patients with low DPD activity are at risk of severe, life-threatening toxicity, while those with high DPD activity may experience reduced therapeutic efficacy. This compound was rationally designed by scientists at Glaxo Wellcome (now GlaxoSmithKline) to address these limitations by irreversibly inactivating DPD.

Mechanism of Action

This compound is a structural analogue of uracil and acts as a mechanism-based inactivator, or "suicide substrate," for DPD. The inactivation process involves the covalent binding of this compound to the enzyme's active site, leading to its irreversible inhibition.

Figure 1: Mechanism of Action of this compound.

By inhibiting DPD, this compound dramatically alters the pharmacokinetics of co-administered 5-FU. Catabolism is blocked, leading to:

-

Increased Bioavailability: Oral bioavailability of 5-FU approaches 100%.

-

Prolonged Half-Life: The plasma half-life of 5-FU is extended from minutes to several hours.

-

Reduced Clearance: Systemic clearance of 5-FU is significantly decreased.

-

Shift in Elimination: Elimination of 5-FU shifts from hepatic metabolism to renal excretion.

This modulation of 5-FU's pharmacokinetics allows for predictable and sustained plasma concentrations with oral administration, mimicking a continuous intravenous infusion.

Preclinical Development

Preclinical studies in various rodent models demonstrated the potential of this compound to enhance the therapeutic profile of 5-FU.

-

DPD Inactivation: Low, non-toxic doses of this compound were shown to inactivate over 99% of endogenous DPD activity.

-

Improved Efficacy: In rodent tumor models, pretreatment with this compound significantly increased the antitumor efficacy of 5-FU.

-

Enhanced Therapeutic Index: this compound was found to increase the therapeutic index of 5-FU by up to six-fold in three different rodent tumor models. This was attributed to a greater dose reduction of 5-FU required to achieve a given level of toxicity compared to the dose reduction needed for equivalent antitumor effect.

-

Toxicity Profile: this compound alone was neither toxic nor possessed antiproliferative activity. Preclinical toxicology studies in rats helped to establish a safe starting dose for clinical trials and to identify potential target organs for toxicity.

Clinical Development

The clinical development of this compound in combination with 5-FU progressed through Phase I, II, and III trials, initially showing considerable promise.

Phase I Studies: Pharmacokinetics and Dose-Finding

Phase I trials were designed to determine the safety, pharmacokinetics, and pharmacodynamics of the this compound/5-FU combination. These studies confirmed the profound effect of this compound on 5-FU's pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of 5-FU With and Without this compound

| Parameter | 5-FU Alone (IV Bolus) | 5-FU with this compound (Oral) | Fold Change | Reference |

| Half-life (t1/2) | 8-14 minutes | >5 hours | ~20-fold increase | |

| Clearance (CL) | High | ~22-fold decrease | ~22-fold decrease | |

| Bioavailability | 0-80% (oral) | ~100% (oral) | N/A |

Data are approximate and compiled from multiple studies.

Dose-limiting toxicities (DLTs) were identified for different dosing schedules. For a 5-day schedule every 28 days, myelosuppression was the DLT, whereas for a 28-day continuous schedule, diarrhea was dose-limiting. These studies established recommended Phase II doses for various regimens.

Phase II Studies: Efficacy in Various Cancers

Phase II trials evaluated the efficacy and safety of the this compound/5-FU combination in patients with various solid tumors, primarily colorectal, breast, and pancreatic cancers.

Table 2: Summary of Phase II Clinical Trial Results for this compound/5-FU

| Cancer Type | Patient Population | Dosing Schedule | Objective Response Rate (ORR) | Key Findings & Reference |

| Colorectal Cancer | Previously Untreated | 28-day oral this compound/5-FU | ~13-21% | Showed activity comparable to IV 5-FU regimens with a favorable toxicity profile. |

| Breast Cancer | Heavily Pretreated | 28-day oral this compound/5-FU | 16% | Demonstrated activity in a heavily pretreated population. |

| Breast Cancer | Capecitabine-refractory | Weekly oral this compound/5-FU/leucovorin | 30% | Showed promising activity in patients who had rapidly progressed on capecitabine. |

| Pancreatic Cancer | Previously Untreated | 5-day oral 5-FU with 7-day this compound | 8% | Limited activity with significant toxicity. |

| Pancreatic Cancer | Previously Treated | 5-day oral 5-FU with 7-day this compound | 2% | Limited activity with significant toxicity. |

The results from Phase II trials in colorectal and breast cancer were encouraging, showing response rates in line with existing therapies but with the convenience of an all-oral regimen and a generally manageable toxicity profile. The low incidence of hand-foot syndrome was a notable advantage over continuous infusion 5-FU. However, the results in pancreatic cancer were disappointing, with limited efficacy and substantial toxicity.

Phase III Trials and Clinical Failure

Based on the promising Phase II data in colorectal cancer, large, multicenter Phase III trials were initiated to compare the all-oral this compound/5-FU regimen to the standard intravenous 5-FU/leucovorin (Mayo Clinic regimen). The primary endpoint of these trials was overall survival.

Despite the promising earlier results, the Phase III trials failed to meet their primary endpoint of demonstrating equivalence in overall survival to the standard IV 5-FU/leucovorin regimen in patients with metastatic colorectal cancer.

Analysis of Phase III Trial Failure

The failure of the Phase III trials was a significant setback. Subsequent analysis has pointed to a critical flaw in the trial design: the fixed high ratio of this compound to 5-FU (10:1 by weight). Preclinical studies in rats bearing colorectal tumors demonstrated that an excess of this compound significantly diminished the antitumor activity of 5-FU. In these studies, an "adequate" dose of this compound (1 mg/kg) followed by 5-FU (5 mg/kg) resulted in an 88% complete tumor regression rate. In contrast, when an "excess" dose of this compound (25 mg/kg) was administered with the same dose of 5-FU, the complete regression rate dropped to 25%. It is hypothesized that at high concentrations, this compound may compete with 5-FU for the enzymes involved in its anabolic activation to cytotoxic nucleotides, thereby antagonizing its therapeutic effect.

Figure 2: Hypothesized Antagonism at High this compound to 5-FU Ratios.

Experimental Protocols

Measurement of Dihydropyrimidine Dehydrogenase (DPD) Activity

The activity of DPD is typically measured in peripheral blood mononuclear cells (PBMCs) as a surrogate for systemic DPD activity.

Figure 3: Workflow for DPD Activity Assay in PBMCs.

Methodology:

-

PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Lysis: The isolated PBMCs are lysed to release cellular contents, including the DPD enzyme.

-

Enzymatic Reaction: The cell lysate is incubated with a radiolabeled substrate (e.g., [14C]5-FU or [3H]thymine) and the cofactor NADPH at 37°C.

-

Separation: The reaction is stopped, and the radiolabeled substrate and its catabolite are separated using high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled catabolite is quantified using a radioisotope detector (e.g., liquid scintillation counter).

-

Calculation: DPD activity is expressed as the rate of catabolite formation per unit of protein per unit of time (e.g., nmol/mg protein/hour).

Positron Emission Tomography (PET) Imaging

PET imaging with 18F-labeled 5-FU (18F-5-FU) was used to non-invasively study the in vivo effects of this compound on 5-FU pharmacokinetics in tumors and normal tissues.

Methodology:

-

Radiotracer Administration: Patients are administered a tracer dose of 18F-5-FU.

-

Dynamic PET Scanning: Dynamic PET imaging is performed over a specified time to measure the uptake and clearance of the radiotracer in various tissues, including the tumor and liver.

-

Data Analysis: Time-activity curves are generated for different regions of interest to determine pharmacokinetic parameters such as tissue uptake, retention, and half-life of the radiotracer.

-

Study Design: In the context of this compound development, PET scans were performed before and after this compound administration to directly visualize its effect on 5-FU distribution and metabolism.

Synthesis of this compound

The synthesis of this compound (5-ethynyluracil) has been accomplished through various methods, with the Sonogashira coupling being a key step in a scalable process.

Figure 4: Synthetic Pathway for this compound via Sonogashira Coupling.

General Procedure for Sonogashira Coupling:

-

Reaction Setup: 5-Iodouracil is dissolved in a suitable solvent (e.g., DMF or an amine) under an inert atmosphere.

-

Catalyst Addition: A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) are added to the reaction mixture.

-

Alkyne Addition: Trimethylsilylacetylene is added as the terminal alkyne.

-

Base Addition: A base (e.g., triethylamine) is added to facilitate the reaction.

-

Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or HPLC.

-

Workup and Purification: The reaction mixture is worked up to remove the catalysts and other reagents, and the intermediate product, 5-(trimethylsilylethynyl)uracil, is purified.

-

Deprotection: The trimethylsilyl protecting group is removed by treatment with a base, such as sodium hydroxide, followed by acidification to yield this compound.

Conclusion and Future Perspectives

The development of this compound represents a landmark in the rational design of a drug to modulate the pharmacology of a widely used chemotherapeutic agent. While the initial preclinical and early clinical data were highly promising, the failure of the pivotal Phase III trials underscores the complexities of drug development and the critical importance of dose and schedule optimization. The hypothesis that an excess of this compound antagonized the efficacy of 5-FU provides a valuable lesson for future development of combination therapies involving enzyme inhibitors.

Despite its initial failure, the story of this compound is not necessarily over. The concept of DPD inhibition remains a valid strategy to improve fluoropyrimidine therapy. There is renewed interest in exploring this compound at different, potentially more optimal, ratios with 5-FU or in combination with other fluoropyrimidines like capecitabine. The extensive body of knowledge generated during the development of this compound continues to be a valuable resource for the oncology and pharmacology communities.

References

- 1. A possible cause and remedy for the clinical failure of 5-fluorouracil plus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fennecpharma.com [fennecpharma.com]

- 3. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

Eniluracil (5-ethynyluracil) chemical structure and properties

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of eniluracil (5-ethynyluracil), a potent inactivator of dihydropyrimidine dehydrogenase (DPD). The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Chemical Structure and Properties

This compound, also known as 5-ethynyluracil, is a synthetic uracil analogue. Its chemical structure is characterized by an ethynyl group at the 5th position of the pyrimidine ring. This modification is crucial for its mechanism of action.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-ethynyl-1H-pyrimidine-2,4-dione | [1] |

| Synonyms | 5-Ethynyluracil, 776C85, GW776C85 | [2][3] |

| Molecular Formula | C₆H₄N₂O₂ | [2] |

| Molecular Weight | 136.11 g/mol | [1] |

| CAS Number | 59989-18-3 | |

| SMILES | C#CC1=CNC(=O)NC1=O | |

| InChI Key | JOZGNYDSEBIJDH-UHFFFAOYSA-N | |

| Physical State | Solid | |

| Water Solubility | 0.254 mg/mL (Predicted) | |

| logP | -0.91 (Predicted) | |

| pKa (Strongest Acidic) | 8.54 (Predicted) | |

| pKa (Strongest Basic) | -6.4 (Predicted) | |

| Solubility | DMF: 10 mg/mL, DMSO: 25 mg/mL, DMSO:PBS (pH 7.2) (1:7): 0.12 mg/mL |

Mechanism of Action: Irreversible DPD Inhibition

This compound is a mechanism-based irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). DPD is responsible for the rapid breakdown of over 80% of administered 5-FU into inactive metabolites. By inactivating DPD, this compound significantly alters the pharmacokinetics of 5-FU, leading to increased bioavailability, prolonged half-life, and reduced clearance. This modulation of 5-FU metabolism is intended to enhance its antitumor efficacy and reduce variability in patient response.

The following diagram illustrates the metabolic pathway of 5-FU and the inhibitory action of this compound.

References

Eniluracil Analogues and Their Enzymatic Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniluracil (5-ethynyluracil) is a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2] By irreversibly inhibiting DPD, this compound significantly alters the pharmacokinetics of 5-FU, leading to increased bioavailability, prolonged half-life, and reduced clearance.[1][3] This modulation of 5-FU metabolism enhances its therapeutic efficacy and mitigates some of the toxic side effects associated with high doses of the chemotherapeutic agent. This technical guide provides an in-depth overview of this compound analogues, their enzymatic inhibitory activity against DPD, and the experimental methodologies used for their evaluation.

Mechanism of Action: DPD Inhibition

DPD is responsible for the breakdown of over 80% of administered 5-FU into its inactive metabolite, dihydrofluorouracil (DHFU).[4] this compound, a structural analogue of uracil, acts as a suicide inhibitor of DPD. The ethynyl group at the 5-position of the uracil ring is key to its mechanism. Following the initial steps of the normal catalytic reaction, a reactive intermediate is formed that covalently and irreversibly binds to the active site of the enzyme, leading to its inactivation. This complete and prolonged inactivation of DPD allows for more consistent and predictable systemic exposure to 5-FU, even with oral administration.

Structure-Activity Relationship of this compound Analogues

Further research into analogues would likely explore modifications of the ethynyl group to modulate reactivity and selectivity, as well as substitutions at other positions of the pyrimidine ring to enhance binding affinity and pharmacokinetic properties. The following table is a representative template for how such data would be presented.

Data Presentation: DPD Inhibitory Activity of this compound and Hypothetical Analogues

| Compound | R-Group (at C5) | DPD IC50 (nM) | Reference |

| This compound | -C≡CH | 14 | --INVALID-LINK-- |

| Analogue 1 | -C≡C-CH3 | Data not available | - |

| Analogue 2 | -CH=CH2 | Data not available | - |

| Analogue 3 | -C≡C-CH2OH | Data not available | - |

| Analogue 4 | -Br | Data not available | - |

Note: The IC50 value for this compound is provided as a reference. Data for analogues are hypothetical and for illustrative purposes due to the lack of publicly available, comprehensive SAR studies.

Experimental Protocols

Synthesis of 5-Alkynyluracil Derivatives (this compound Analogues)

A general method for the synthesis of 5-alkynyl-substituted uracil derivatives involves a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

-

5-Bromouracil

-

Terminal acetylene of choice

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dimethylformamide - DMF)

Procedure:

-

To a solution of 5-bromouracil in anhydrous DMF, add the terminal acetylene, CuI, and the palladium catalyst.

-

Add the base to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography to yield the desired 5-alkynyluracil derivative.

Dihydropyrimidine Dehydrogenase (DPD) Enzymatic Activity Assays

This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DPD-catalyzed reduction of a substrate.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or tissue homogenate as a source of DPD

-

Reaction buffer (e.g., potassium phosphate buffer with EDTA and dithiothreitol)

-

NADPH

-

Substrate (e.g., 5-fluorouracil or thymine)

-

This compound analogue (inhibitor)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Isolate PBMCs or prepare a cytosolic fraction from the tissue of interest.

-

Pre-incubate the enzyme preparation with various concentrations of the this compound analogue for a defined period.

-

Initiate the enzymatic reaction by adding the substrate and NADPH.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH consumption to determine DPD activity.

-

Determine the IC50 value of the inhibitor by plotting the percentage of DPD inhibition against the logarithm of the inhibitor concentration.

This highly sensitive method measures the conversion of a radiolabeled substrate to its product.

Materials:

-

DPD enzyme source (as above)

-

[6-14C]5-Fluorouracil ([14C]5-FU) or other suitable radiolabeled substrate

-

Reaction buffer

-

NADPH

-

This compound analogue (inhibitor)

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector

Procedure:

-

Pre-incubate the enzyme preparation with the this compound analogue.

-

Initiate the reaction by adding [14C]5-FU and NADPH.

-

Incubate for a specific time at 37°C.

-

Stop the reaction (e.g., by adding ethanol).

-

Separate the substrate and the product (dihydro-[14C]5-FU) using HPLC.

-

Quantify the amount of radioactive product formed using a radioactivity detector.

-

Calculate the DPD activity and the inhibitory effect of the analogue.

Visualizations

Signaling Pathway of 5-FU Metabolism and DPD Inhibition

References

- 1. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Ethynyluracil (776C85): inactivation of dihydropyrimidine dehydrogenase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of fluorinated pyrimidines: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Role of Eniluracil in Modulating 5-Fluorouracil Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of eniluracil in modulating the metabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. This compound is a potent, orally active, and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU. By inactivating DPD, this compound significantly alters the pharmacokinetic profile of 5-FU, leading to increased bioavailability, prolonged half-life, and a shift in its primary route of elimination from hepatic metabolism to renal excretion. This modulation aims to enhance the therapeutic efficacy of 5-FU, reduce its pharmacokinetic variability, and potentially overcome mechanisms of drug resistance. This document will detail the mechanism of action, present key quantitative data from clinical studies, outline relevant experimental protocols, and provide visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for several decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers.[1] Its efficacy is, however, hampered by significant inter- and intra-patient variability in its pharmacokinetic profile, primarily due to unpredictable and often incomplete oral bioavailability and rapid catabolism.[2][3] More than 80% of an administered dose of 5-FU is rapidly broken down by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive metabolites.[4][5] The activity of DPD can vary significantly among individuals, leading to inconsistent systemic exposure to 5-FU and a narrow therapeutic index.

This compound (5-ethynyluracil) was developed to address these limitations by specifically targeting and irreversibly inactivating DPD. This guide explores the biochemical modulation of 5-FU metabolism by this compound, providing a comprehensive resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action of this compound

This compound is a uracil analogue that acts as a mechanism-based inhibitor of DPD. The primary mechanism involves the irreversible inactivation of the DPD enzyme. This inhibition prevents the first and rate-limiting step in the catabolism of 5-FU, which is its conversion to dihydrofluorouracil (DHFU).

The consequences of DPD inhibition by this compound are profound:

-

Increased Bioavailability of Oral 5-FU: By preventing first-pass metabolism in the liver, this compound increases the oral bioavailability of 5-FU to nearly 100%.

-

Prolonged Half-Life and Reduced Clearance: The half-life of 5-FU is significantly extended, from approximately 8-22 minutes to over 4.5 hours, and its plasma clearance is reduced by more than 20-fold.

-

Shift in Elimination Pathway: With DPD-mediated catabolism blocked, the primary route of 5-FU elimination shifts from hepatic metabolism to renal excretion.

-

Linear and Predictable Pharmacokinetics: The co-administration of this compound with 5-FU results in a more predictable and linear pharmacokinetic profile, which can simplify dosing and potentially improve safety and efficacy.

Quantitative Data on Pharmacokinetic Modulation

The co-administration of this compound with 5-FU leads to significant and quantifiable changes in the pharmacokinetic parameters of 5-FU. The following tables summarize key data from clinical trials.

Table 1: Pharmacokinetic Parameters of 5-Fluorouracil (5-FU) With and Without this compound

| Parameter | 5-FU Alone (IV) | Oral 5-FU with this compound | Fold Change | Reference(s) |

| Oral Bioavailability | N/A (erratic) | ~100% | - | |

| Half-life (t½) | 8-22 minutes | 4.5 - 6.5 hours | 8-30 fold increase | |

| Plasma Clearance (CL) | High and variable | >20-fold decrease | >20-fold decrease | |

| Area Under the Curve (AUC) | Highly variable | Predictable and dose-proportional | - |

Table 2: Comparative Pharmacokinetics of Continuous Venous Infusion (CVI) 5-FU vs. Oral 5-FU with this compound

| Parameter | CVI 5-FU (300 mg/m²/day) | Oral this compound/5-FU (10:1 mg/m² BID) | p-value | Reference |

| Mean Steady-State Plasma Concentration (Css) | 104 ± 45 ng/mL | 38.1 ± 7.7 ng/mL | < 0.00001 | |

| Area Under the Curve (AUC144-168h) | 2,350 ± 826 ng·h/mL | 722 ± 182 ng·h/mL | < 0.00001 |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature concerning the interaction of this compound and 5-FU.

Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This assay is crucial for determining the inhibitory activity of this compound on the DPD enzyme.

Objective: To measure the in vitro or ex vivo activity of DPD in the presence and absence of this compound.

General Procedure (Radioenzymatic Assay):

-

Sample Preparation: Peripheral blood mononuclear cells (PBMCs) or tumor tissue homogenates are prepared and the protein concentration is determined.

-

Reaction Mixture: The reaction mixture typically contains the cell lysate or tissue homogenate, a buffer solution, NADPH as a cofactor, and radiolabeled 5-FU (e.g., [6-³H]5-FU).

-

Incubation: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C for a specified period.

-

Reaction Termination: The reaction is stopped, often by the addition of an acid.

-

Separation of Metabolites: The substrate (5-FU) and its catabolite (DHFU) are separated using high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled DHFU produced is quantified using a scintillation counter.

-

Data Analysis: DPD activity is expressed as the rate of product formation per unit of time per milligram of protein (e.g., pmol/min/mg protein). The inhibitory effect of this compound is determined by comparing the DPD activity in samples with and without the inhibitor.

Pharmacokinetic Analysis of 5-FU and this compound

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of 5-FU when co-administered with this compound.

Objective: To determine the pharmacokinetic parameters of 5-FU and this compound in plasma or serum.

General Procedure (LC-MS/MS):

-

Sample Collection: Blood samples are collected from subjects at various time points after drug administration.

-

Plasma/Serum Separation: Plasma or serum is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation: A protein precipitation step is typically performed to remove proteins from the plasma/serum sample. An internal standard (e.g., 5-bromouracil) is added to each sample.

-

Chromatographic Separation: The prepared samples are injected into a liquid chromatography system. A C18 column is commonly used to separate 5-FU, this compound, and the internal standard.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The analytes are typically monitored using multiple reaction monitoring (MRM) mode.

-

Data Analysis: The concentrations of 5-FU and this compound in each sample are determined by comparing the peak area ratios of the analytes to the internal standard against a standard curve. Pharmacokinetic parameters such as AUC, Cmax, t½, and clearance are then calculated using appropriate software.

Cytotoxicity Assay

Cytotoxicity assays are performed to evaluate the effect of this compound on the anticancer activity of 5-FU in cancer cell lines.

Objective: To determine the concentration of 5-FU that inhibits cell growth by 50% (IC50) in the presence and absence of this compound.

General Procedure (MTT Assay):

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Drug Treatment: Cells are treated with various concentrations of 5-FU, with or without a fixed concentration of this compound, for a specified duration (e.g., 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic pathways of 5-Fluorouracil (5-FU).

Caption: Generalized experimental workflow for this compound/5-FU studies.

Discussion and Future Directions

The co-administration of this compound with 5-FU represents a rational and well-defined strategy to modulate the pharmacokinetics of a classic chemotherapeutic agent. By irreversibly inhibiting DPD, this compound transforms 5-FU into a drug with nearly 100% oral bioavailability and a more predictable, linear pharmacokinetic profile. This approach has the potential to simplify treatment regimens, reduce inter-patient variability, and possibly enhance the therapeutic index of 5-FU.

Despite the compelling scientific rationale and promising early-phase clinical data, the combination of this compound and 5-FU has faced challenges in later-stage clinical development. Some studies have suggested that the ratio of this compound to 5-FU may be a critical factor, with an excess of this compound potentially diminishing the antitumor activity of 5-FU. Further research is warranted to optimize the dosing and scheduling of this combination.

Future directions in this field may include:

-

Investigating alternative dosing schedules and ratios of this compound to 5-FU to maximize efficacy and minimize toxicity.

-

Exploring the combination of this compound and 5-FU with other targeted therapies or immunotherapies.

-

Utilizing pharmacokinetic and pharmacodynamic modeling to personalize dosing strategies for individual patients.

-

Identifying predictive biomarkers beyond DPD status that may indicate which patients are most likely to benefit from this combination therapy.

Conclusion

This compound is a potent and specific modulator of 5-FU metabolism through the irreversible inhibition of DPD. This modulation leads to a more favorable and predictable pharmacokinetic profile for 5-FU, enabling effective oral administration. While challenges remain in translating these pharmacological advantages into superior clinical outcomes in all settings, the study of this compound has provided invaluable insights into the clinical pharmacology of fluoropyrimidines and continues to be an important area of research in oncology drug development.

References

- 1. Comparative pharmacokinetic study of continuous venous infusion fluorouracil and oral fluorouracil with this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fennecpharma.com [fennecpharma.com]

- 3. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. cancernetwork.com [cancernetwork.com]

Eniluracil's Therapeutic Potential: An In-Depth Technical Guide to Early Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical research that established the therapeutic potential of eniluracil as a modulator of 5-fluorouracil (5-FU) chemotherapy. This compound, an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), was developed to enhance the efficacy and improve the safety profile of 5-FU, a cornerstone of cancer treatment. This document details the mechanism of action, key experimental findings, and the methodologies employed in foundational in vitro and in vivo studies.

Core Mechanism of Action: Dihydropyrimidine Dehydrogenase (DPD) Inhibition

This compound's primary mechanism of action is the potent and irreversible inactivation of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2][3] Over 80% of administered 5-FU is normally degraded by DPD in the liver and other tissues, leading to a short plasma half-life and variable bioavailability when administered orally.[1] By inhibiting DPD, this compound prevents the breakdown of 5-FU, thereby increasing its plasma concentrations, prolonging its half-life, and enhancing its oral bioavailability to nearly 100%.[2] This modulation of 5-FU's pharmacokinetics allows for more consistent and sustained exposure of tumor cells to the cytotoxic effects of 5-FU.

Preclinical In Vitro Studies: Potentiation of 5-FU Cytotoxicity

Early in vitro studies were crucial in demonstrating this compound's ability to enhance the cytotoxic effects of 5-FU in cancer cell lines. These studies established that this compound itself possesses no intrinsic antiproliferative activity but acts as a powerful modulator of 5-FU's efficacy, particularly in cells with high basal DPD activity.

Quantitative Data from In Vitro Cytotoxicity Assays

The co-administration of this compound with 5-FU resulted in a significant increase in the cytotoxicity of 5-FU in various human cancer cell lines. The potentiation of 5-FU's activity was observed to be between one- and five-fold in cell lines treated with the combination compared to 5-FU alone.

| Cell Line Type | Fold-Increase in 5-FU Cytotoxicity with this compound | Reference |

| Human Cancer Cell Lines | 1 to 5-fold | |

| MIAPaCa-2 (Pancreas Tumor) | 2.0-fold | |

| HuTu80 (Duodenum Tumor) | 1.5-fold |

Experimental Protocols

2.2.1. Cell Lines and Culture

-

Cell Lines: A variety of human cancer cell lines were utilized, including those known to have high levels of DPD expression, such as MIAPaCa-2 (pancreas) and HuTu80 (duodenum).

-

Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI 1640, DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

2.2.2. Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.

-

Drug Treatment: After allowing the cells to adhere overnight, they were treated with varying concentrations of 5-FU, either alone or in combination with a fixed concentration of this compound (or uracil as a DPD substrate competitor). Control wells received vehicle only.

-

Incubation: The plates were incubated for a period of 72 to 96 hours to allow for the cytotoxic effects of the drugs to manifest.

-

MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

-

Formazan Solubilization: After a further incubation period (typically 2-4 hours), the formazan crystals formed by viable cells were solubilized using a solubilizing agent (e.g., DMSO, acidified isopropanol).

-

Absorbance Reading: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) was determined from the dose-response curves.

2.2.3. Dihydropyrimidine Dehydrogenase (DPD) Activity Assay (Radioenzymatic Assay)

-

Cell Lysate Preparation: Cytosolic extracts from the cancer cell lines were prepared by homogenization and centrifugation.

-

Reaction Mixture: The reaction mixture contained the cell lysate, a radiolabeled substrate (e.g., [6-³H]5-fluorouracil), and a buffer solution.

-

Incubation: The reaction was initiated and incubated at 37°C for a specified time.

-

Reaction Termination: The reaction was stopped by the addition of a quenching agent.

-

Separation of Substrate and Metabolite: The unmetabolized substrate and the radiolabeled metabolite were separated using techniques such as high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled metabolite was quantified using a scintillation counter.

-

Calculation of DPD Activity: DPD activity was expressed as the rate of metabolite formation per unit of time per milligram of protein (e.g., pmol/min/mg protein).

Preclinical In Vivo Studies: Enhanced Antitumor Efficacy and Therapeutic Index

In vivo studies using rodent tumor models provided compelling evidence of this compound's ability to significantly enhance the antitumor efficacy of 5-FU and improve its therapeutic index.

Quantitative Data from In Vivo Tumor Models

Pretreatment with this compound demonstrated a marked improvement in the therapeutic outcomes of 5-FU treatment in various rodent models of cancer.

| Animal Model | Tumor Type | Key Findings | Reference |

| Rats | Advanced Colorectal Carcinoma | Increased antitumor efficacy of 5-FU. | |

| Rodent Models | Various Tumors | Up to a six-fold increase in the therapeutic index of 5-FU. |

Experimental Protocols

3.2.1. Animal Models and Tumor Implantation

-

Animal Strains: Commonly used rodent strains included rats (e.g., Fischer 344) and nude mice (for xenografts).

-

Tumor Models: Studies utilized transplantable tumor models, such as nitrosoguanidine-induced rat colonic carcinoma, or human tumor xenografts (e.g., SC-1-NU gastric carcinoma).

-

Implantation: Tumor cells or fragments were implanted subcutaneously or at a specific organ site (e.g., liver) in the host animals.

3.2.2. Dosing and Administration

-

This compound Administration: this compound was typically administered orally (p.o.) or intraperitoneally (i.p.) prior to 5-FU treatment to ensure adequate DPD inhibition.

-

5-FU Administration: 5-FU was administered either orally or intravenously (i.v.).

-

Dosing Regimen: A typical regimen involved daily administration of both drugs for a specified period (e.g., 5-10 consecutive days).

3.2.3. Evaluation of Antitumor Efficacy and Toxicity

-

Tumor Growth Measurement: Tumor size was measured regularly (e.g., every other day) using calipers, and tumor volume was calculated.

-

Toxicity Assessment: Animal body weight was monitored as a general indicator of toxicity. Hematological parameters and signs of distress were also observed.

-

Therapeutic Index Calculation: The therapeutic index was determined by comparing the antitumor efficacy at a given dose to the host toxicity at that same dose.

Signaling Pathways and Experimental Workflows

Mechanism of 5-FU Action and Modulation by this compound

The primary cytotoxic mechanism of 5-FU involves the inhibition of thymidylate synthase (TS) by its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). This inhibition disrupts the synthesis of thymidine, an essential precursor for DNA replication, leading to cell death. This compound, by preventing the degradation of 5-FU, increases the intracellular pool of 5-FU available for conversion to FdUMP, thereby enhancing the inhibition of TS.

References

Eniluracil's Profound Impact on Pyrimidine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eniluracil (5-ethynyluracil) is a potent, mechanism-based, and irreversible inactivator of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the pyrimidine catabolism pathway.[1][2][3] This technical guide provides an in-depth analysis of this compound's effect on pyrimidine degradation, with a focus on its implications for cancer therapy, particularly in combination with the fluoropyrimidine chemotherapeutic agent 5-fluorouracil (5-FU). By completely inactivating DPD, this compound dramatically alters the pharmacokinetics of 5-FU, leading to increased bioavailability, prolonged half-life, and a shift in its primary elimination route from hepatic metabolism to renal excretion.[1][4] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Pyrimidine Catabolism and Dihydropyrimidine Dehydrogenase (DPD)

The catabolism of pyrimidines, such as uracil and thymine, is a crucial metabolic process for nucleotide homeostasis. This degradation occurs primarily through a three-step reductive pathway. The initial and rate-limiting step is catalyzed by dihydropyrimidine dehydrogenase (DPD), an enzyme encoded by the DPYD gene. DPD reduces uracil and thymine to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively. These products are further metabolized by dihydropyrimidinase and β-ureidopropionase to β-alanine and β-aminoisobutyrate, which can then be excreted or enter other metabolic pathways.

DPD is also the primary enzyme responsible for the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU). The high and variable activity of DPD in the population leads to erratic oral bioavailability and unpredictable toxicity of 5-FU. This compound was developed to address this variability by potently and irreversibly inhibiting DPD.

Mechanism of Action of this compound

This compound acts as a mechanism-based inactivator of DPD. This means that the enzyme itself converts this compound into a reactive species that then covalently binds to and irreversibly inactivates the enzyme. This complete and sustained inhibition of DPD forms the basis of its clinical application. While its primary target is DPD, this compound has also been shown to competitively inhibit uridine phosphorylase (UP), an enzyme involved in the anabolic activation of 5-FU, with an IC50 of 0.375 mM. This secondary effect may have implications for the optimal scheduling of this compound and 5-FU administration.

Quantitative Effects of this compound on Pyrimidine Catabolism and 5-FU Pharmacokinetics

The administration of this compound leads to profound and measurable changes in pyrimidine metabolite levels and the pharmacokinetic profile of co-administered 5-FU.

Inhibition of DPD Activity

This compound treatment results in the complete and rapid inactivation of DPD activity in both peripheral blood mononuclear cells (PBMCs) and tumor tissues.

| Tissue/Cell Type | DPD Activity without this compound (pmol/min/mg protein) | DPD Activity with this compound (pmol/min/mg protein) | Reference |

| Colorectal Tumors | 30 - 92 | Not Detectable | |

| Peripheral Blood Mononuclear Cells (PBMCs) | 265 - 494 (median: 366.5) | Not Detectable | |

| Normal Liver | 243 ± 24 | Not Detectable | |

| Metastatic Colorectal Cancer | 119 ± 19 | Not Detectable |

Table 1: Effect of this compound on Dihydropyrimidine Dehydrogenase (DPD) Activity.

Alterations in Pyrimidine Metabolite Levels

The inactivation of DPD by this compound leads to a significant accumulation of its substrate, uracil, in the plasma.

| Parameter | Pre-Eniluracil | Post-Eniluracil | Reference |

| Plasma Uracil Concentration | < 0.2 µM (median) | 27.76 µM (median) | |

| Serum Uracil Concentration | Undetectable | 2700 ± 170 ng/mL |

Table 2: Effect of this compound on Plasma and Serum Uracil Concentrations.

Impact on 5-FU Pharmacokinetics

This compound dramatically alters the pharmacokinetic profile of 5-FU, transforming it into a drug with predictable oral bioavailability and reduced clearance.

| Pharmacokinetic Parameter | 5-FU Alone (IV) | Oral 5-FU with this compound | Fold Change | Reference |

| Bioavailability | N/A (IV) | ~100% | N/A | |

| Half-life (t½) | ~11 minutes | 4 - 6 hours | ~20-fold increase | |

| Clearance (CL) | High and variable | 46 - 58 mL/min/m² | ~22 to 52-fold decrease | |

| Steady-State Plasma Concentration (Cp) | 104 ± 45 ng/mL (300 mg/m² CVI) | 38.1 ± 7.7 ng/mL (10:1 mg/m² BID) | ~3-fold lower with oral regimen | |

| Area Under the Curve (AUC) | 2,350 ± 826 ng·h/mL (144-168h) | 722 ± 182 ng·h/mL (144-168h) | ~3-fold lower with oral regimen |

Table 3: Comparative Pharmacokinetics of 5-Fluorouracil (5-FU) with and without this compound.

Signaling Pathways and Experimental Workflows

Reductive Pyrimidine Catabolism Pathway

The following diagram illustrates the reductive pathway of pyrimidine catabolism and the point of inhibition by this compound.

Caption: Reductive pathway of pyrimidine catabolism and this compound's point of action.

Experimental Workflow: DPD Activity Assay in PBMCs

The following diagram outlines a typical workflow for measuring DPD activity in peripheral blood mononuclear cells (PBMCs).

Caption: Workflow for determining DPD activity in PBMCs.

Experimental Protocols

DPD Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is based on methodologies described in the literature for measuring DPD activity using a radioenzymatic assay.

5.1.1. Materials and Reagents

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

[¹⁴C]5-fluorouracil ([¹⁴C]5-FU)

-

NADPH

-

MgCl₂

-

Potassium phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Ethyl acetate

-

Scintillation cocktail

-

Bovine serum albumin (BSA) standards

-

Bradford reagent

-

HPLC system with a radioactivity detector

5.1.2. PBMC Isolation

-

Collect whole blood in heparinized tubes.

-

Dilute the blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the interface.

-

Carefully collect the mononuclear cell layer and transfer to a new tube.

-

Wash the cells twice with PBS, centrifuging at 100-200 x g for 10 minutes for each wash.

-

Resuspend the final PBMC pellet and store at -80°C until use.

5.1.3. Enzyme Reaction

-

Thaw the PBMC pellet and lyse the cells by sonication or freeze-thaw cycles in potassium phosphate buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant (cytosolic fraction).

-

Determine the protein concentration of the cytosol using the Bradford assay with BSA as a standard.

-

Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), NADPH, MgCl₂, and [¹⁴C]5-FU.

-

Initiate the reaction by adding a known amount of cytosolic protein to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold TCA.

5.1.4. Analysis

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Extract the supernatant containing [¹⁴C]5-FU and its metabolites with ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18) to separate [¹⁴C]5-FU from its radiolabeled metabolites.

-

Quantify the amount of radiolabeled metabolite formed using an in-line radioactivity detector.

-

Calculate the DPD activity as pmol of metabolite formed per minute per mg of protein.

Quantification of Uracil and Dihydrouracil in Plasma by HPLC-UV

This protocol is a summary of methods developed for the analysis of endogenous pyrimidines in plasma.

5.2.1. Materials and Reagents

-

Uracil and dihydrouracil analytical standards

-

Internal standard (e.g., 5-fluorouracil or a stable isotope-labeled analog)

-

Solid-phase extraction (SPE) cartridges

-

Methanol, acetonitrile, and other HPLC-grade solvents

-

Potassium phosphate buffer

-

HPLC system with a UV detector

5.2.2. Sample Preparation

-

Collect blood in EDTA tubes and centrifuge to obtain plasma.

-

To a known volume of plasma, add the internal standard.

-

Perform protein precipitation, for example, with a high concentration of ammonium sulfate.

-

Centrifuge and collect the supernatant.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridge with methanol and water, load the sample, wash with a weak solvent, and elute the analytes with a stronger solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

5.2.3. HPLC-UV Analysis

-

Inject the reconstituted sample into an HPLC system.

-

Use a reverse-phase column (e.g., SymmetryShield RP18) for separation.

-

Employ an isocratic or gradient mobile phase, typically consisting of a potassium phosphate buffer and an organic modifier like acetonitrile.

-

Set the UV detector to monitor for uracil (e.g., ~260 nm) and dihydrouracil (e.g., ~210 nm).

-

Create a calibration curve using known concentrations of uracil and dihydrouracil standards.

-

Quantify the concentrations of uracil and dihydrouracil in the plasma samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Conclusion

This compound's irreversible inactivation of dihydropyrimidine dehydrogenase represents a significant pharmacological intervention in the pyrimidine catabolism pathway. This mechanism of action has profound implications for the clinical use of 5-fluorouracil, offering a method to overcome the pharmacokinetic variability that has historically plagued this important chemotherapeutic agent. The quantitative data clearly demonstrate the complete shutdown of DPD activity and the resultant dramatic alterations in 5-FU's pharmacokinetic profile. The detailed experimental protocols provided herein offer a foundation for researchers to accurately assess the pharmacodynamic effects of this compound and other DPD inhibitors. The continued study of this interaction is crucial for optimizing cancer chemotherapy and developing personalized treatment strategies.

References

foundational studies on eniluracil's pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniluracil (5-ethynyluracil) is a potent, orally active, and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2][3] Developed to modulate 5-FU's pharmacological profile, this compound's primary therapeutic goal is to enhance the efficacy and simplify the administration of 5-FU, a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[2][4] By inactivating DPD, this compound dramatically alters 5-FU's pharmacokinetics, leading to increased bioavailability, prolonged half-life, and a shift in its elimination pathway from hepatic metabolism to renal excretion. This guide provides a comprehensive overview of the foundational pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key findings from clinical investigations.

Mechanism of Action: Dihydropyrimidine Dehydrogenase Inhibition

This compound acts as a mechanism-based inactivator, or "suicide inhibitor," of dihydropyrimidine dehydrogenase (DPD). DPD is responsible for the rapid degradation of over 80% of an administered 5-FU dose into inactive metabolites. This compound's irreversible inhibition of DPD leads to a near-complete and sustained inactivation of the enzyme. This potent inhibition effectively blocks the catabolism of 5-FU, thereby increasing its systemic exposure and availability for anabolic activation to its cytotoxic metabolites.

The inhibition of DPD by this compound is highly effective, with an IC50 of 14 nM . Studies have shown that oral administration of this compound leads to complete or nearly complete inactivation of DPD activity in peripheral blood mononuclear cells, as well as in primary and metastatic colorectal tumors. This inactivation occurs rapidly, within one hour of administration, and can be sustained for an extended period. The regeneration of DPD activity is dependent on the synthesis of new enzyme, with a reported half-life of 2.6 days for DPD resynthesis.

A potential, yet significant, aspect of this compound's pharmacology is the observation that an excess of this compound relative to 5-FU may competitively inhibit the anabolic activation of 5-FU, potentially diminishing its antitumor activity. This highlights the importance of the dosing ratio and schedule of the two agents.

Pharmacokinetics and Pharmacodynamics

The co-administration of this compound profoundly alters the pharmacokinetic profile of 5-FU. By eliminating DPD-mediated first-pass metabolism, this compound increases the oral bioavailability of 5-FU to approximately 100%. This allows for consistent and predictable systemic exposure with oral administration, overcoming the erratic absorption typically seen with oral 5-FU alone.

The impact of this compound on key pharmacokinetic parameters of 5-FU is substantial. In clinical trials, this compound has been shown to increase the half-life of 5-FU by up to 20-fold and decrease its clearance by as much as 22-fold. This prolonged exposure mimics the effects of continuous intravenous infusion of 5-FU, a method often associated with improved efficacy.

The following table summarizes the key pharmacokinetic parameters of 5-FU when administered with this compound, based on data from a bioequivalence study.

Table 1: Pharmacokinetic Parameters of Oral 5-FU Administered with this compound

| Parameter | Mean Value | Intersubject Coefficient of Variation |

| Terminal Half-life (t½) | 5.5 - 5.6 hours | 23% - 33% |

| Systemic Clearance (CL/F) | 6.5 - 6.6 L/hour | 23% - 33% |

| Apparent Volume of Distribution (Vd/F) | 50.0 - 51.5 L | 23% - 33% |

| Urinary Excretion of Unchanged 5-FU (24h) | 50.8% - 56.1% | Not Reported |

Data compiled from a randomized, three-way crossover bioequivalence study of three oral dosing forms of this compound/5-FU tablets.

The pharmacodynamic effects of this compound are directly linked to the increased and prolonged exposure to 5-FU. By blocking its catabolism, more 5-FU is available to be converted into its active anabolites, which exert cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.

Clinical Studies

The combination of this compound and oral 5-FU has been evaluated in several clinical trials, primarily in patients with metastatic colorectal cancer. These studies have demonstrated the feasibility of an all-oral fluoropyrimidine regimen with a manageable toxicity profile.

Table 2: Efficacy of this compound and Oral 5-FU in Metastatic Colorectal Cancer (Phase II Studies)

| Study Population | Dosing Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Previously Untreated | This compound 10 mg/m² + 5-FU 1 mg/m² BID (28-day cycle) | 13.2% | 3.4 months | 11.1 months |

| Previously Treated | This compound 10 mg/m² + 5-FU 1 mg/m² BID (28-day cycle) | 2.2% | 2.5 months | 9.0 months |

| Previously Untreated | This compound + 5-FU BID (28-day cycle) | 25% | 22.6 weeks | 59 weeks |

Data from two separate Phase II clinical trials in patients with metastatic colorectal cancer.

The primary dose-limiting toxicities observed with the this compound/5-FU combination are hematologic and gastrointestinal.

Table 3: Incidence of Grade 3/4 Toxicities with this compound and Oral 5-FU

| Adverse Event | Incidence (Grade 3/4) |

| Diarrhea | 10.2% |

| Nausea | 4.6% |

| Vomiting | 3.7% |

| Stomatitis/Mucositis | 2.8% |

| Neutropenia | 2.8% |

Preliminary safety analysis for the chronic 28-day dosing regimen, involving data from 108 patients treated in three different studies.

Experimental Protocols

Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on DPD.

Materials:

-

Recombinant human DPD enzyme

-

[¹⁴C]-labeled 5-fluorouracil (substrate)

-

NADPH (cofactor)

-

This compound (test inhibitor)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Microcentrifuge tubes

-

Incubator

Procedure:

-

Enzyme Preparation: Dilute the recombinant human DPD enzyme to a working concentration in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer to determine the IC50 value.

-

Reaction Mixture: In microcentrifuge tubes, combine the reaction buffer, NADPH, and the desired concentration of this compound.

-

Pre-incubation: Pre-incubate the reaction mixtures containing the enzyme and inhibitor (or vehicle control) for a specified time at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the [¹⁴C]-labeled 5-fluorouracil to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an acid solution (e.g., perchloric acid) or by heat inactivation.

-